REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[CH:11]=[C:10](O)[N:9]2[CH:13]=[N:14][N:15]=[C:8]2[N:7]=1)=[O:5])[CH3:2].P(Cl)(Cl)([Cl:18])=O>>[Cl:18][C:10]1[N:9]2[CH:13]=[N:14][N:15]=[C:8]2[N:7]=[C:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH:11]=1
|
Name
|
7-Ethoxycarbonyl-5-hydroxy-s-triazolo[4,3-a]pyrimidine
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=NC=2N(C(=C1)O)C=NN2
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The remaining dark red oil was shaken with 200 ml of chloroform and 100 ml of water
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
excess phosphorus oxychloride was removed by distillation under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was again extracted with 100 ml of fresh chloroform
|
Type
|
WASH
|
Details
|
washed with 80 ml of saturated sodium bicarbonate solution and 100 ml of saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The dried solution was concentrated under reduced pressure to about 50 ml
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from 100 ml of n-hexane
|
Type
|
FILTRATION
|
Details
|
The crystals were collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC=2N1C=NN2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |